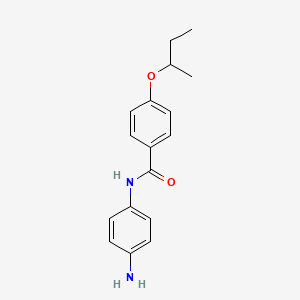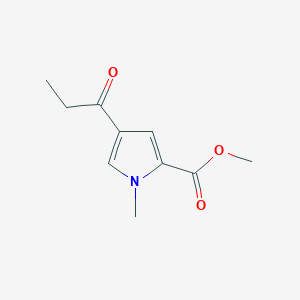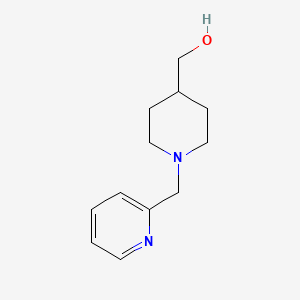
N-(4-Aminophenyl)-4-(sec-butoxy)benzamide
説明
N-(4-Aminophenyl)-4-(sec-butoxy)benzamide (also known as 4-ABSB) is an organic compound belonging to the class of compounds known as amides. It is a colorless, crystalline solid with a molecular weight of approximately 218 g/mol and a melting point of approximately 90°C. 4-ABSB is used in a variety of applications, from synthetic organic chemistry to biomedical research. It is a versatile compound that can be used to synthesize a wide range of compounds, from small molecules to large biopolymers.
科学的研究の応用
4-ABSB has a wide range of applications in scientific research. It is used as a building block for the synthesis of a variety of compounds, including small molecules, biopolymers, and pharmaceuticals. It is also used as a reagent in the synthesis of a variety of other compounds, such as peptides and proteins. In addition, 4-ABSB is used as a substrate for enzyme-catalyzed reactions, such as the synthesis of aminoglycosides.
作用機序
4-ABSB acts as a substrate for the enzyme-catalyzed reaction of aminoglycosides. In this reaction, 4-ABSB is converted to the aminoglycoside by the action of the enzyme. The reaction is catalyzed by the enzyme in a two-step process, in which the aminoglycoside is first formed from the substrate, and then further modified by the enzyme to form the final product.
Biochemical and Physiological Effects
4-ABSB has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-ABSB can inhibit the growth of a variety of bacteria and fungi, and has been shown to have anti-inflammatory and anti-cancer properties. In vivo studies have demonstrated that 4-ABSB has the ability to reduce inflammation and improve wound healing.
実験室実験の利点と制限
The use of 4-ABSB in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easily synthesized in a laboratory setting. In addition, it is a versatile compound that can be used to synthesize a wide range of compounds, from small molecules to large biopolymers. However, there are some limitations to the use of 4-ABSB in laboratory experiments. The compound is relatively unstable and can degrade over time, leading to the formation of byproducts that can interfere with the desired reaction.
将来の方向性
The use of 4-ABSB in laboratory experiments has the potential to be expanded in a number of ways. For example, it could be used in the synthesis of more complex compounds, such as peptides and proteins. In addition, its use could be expanded to include the synthesis of more complex biopolymers and pharmaceuticals. Further research could also be conducted to explore the potential applications of 4-ABSB in the medical field, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be conducted to explore the potential of 4-ABSB as a substrate for enzyme-catalyzed reactions, such as the synthesis of aminoglycosides.
特性
IUPAC Name |
N-(4-aminophenyl)-4-butan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-12(2)21-16-10-4-13(5-11-16)17(20)19-15-8-6-14(18)7-9-15/h4-12H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKJJFFHLWYCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1388862.png)
![5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1388863.png)






![Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride](/img/structure/B1388875.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B1388878.png)

